(1-Methylpiperidin-4-yl) 4-ethoxybenzoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
102698-52-2 |
|---|---|
Molecular Formula |
C15H21NO3 |
Molecular Weight |
263.33 g/mol |
IUPAC Name |
(1-methylpiperidin-4-yl) 4-ethoxybenzoate |
InChI |
InChI=1S/C15H21NO3/c1-3-18-13-6-4-12(5-7-13)15(17)19-14-8-10-16(2)11-9-14/h4-7,14H,3,8-11H2,1-2H3 |
InChI Key |
NLNRFKWXAJZLTD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2CCN(CC2)C |
Origin of Product |
United States |
Synthetic Methodologies for 1 Methylpiperidin 4 Yl 4 Ethoxybenzoate and Its Analogues
General Synthetic Strategies for Piperidine (B6355638) Derivatives in Medicinal Chemistry
The synthesis of piperidine derivatives is a cornerstone of medicinal chemistry, with a continuous drive towards more efficient and versatile methods. These strategies are often designed to allow for the rapid generation of diverse molecular libraries for drug discovery.
Modular Approaches in Piperidine Synthesis
Modular synthesis has emerged as a powerful strategy, enabling the construction of complex molecules from simpler, interchangeable building blocks. This approach is particularly valuable for creating libraries of analogues for structure-activity relationship (SAR) studies. A notable modular approach involves a two-step sequence combining biocatalytic C-H oxidation with radical cross-coupling. This method can significantly shorten synthetic routes, reducing what were once 7- to 17-step processes to as few as 2 to 5 steps.
The initial step employs enzymes for the selective hydroxylation of the piperidine ring. This is followed by a nickel-electrocatalyzed radical cross-coupling to introduce various substituents. This modularity allows for the late-stage functionalization of the piperidine core, providing access to a wide array of derivatives.
Biocatalytic and Electrocatalytic Methods for Piperidine Functionalization
Modern synthetic chemistry increasingly leverages biocatalysis and electrocatalysis to achieve highly selective and sustainable transformations.
Biocatalytic Methods: Enzymes offer unparalleled selectivity in functionalizing piperidine rings. For instance, specific hydroxylases can introduce hydroxyl groups at precise positions on the piperidine scaffold, a transformation that is often challenging to achieve with traditional chemical methods. This enzymatic approach is a key component of the modular strategies discussed previously.
Electrocatalytic Methods: Electrocatalysis, particularly using nickel, has proven effective for the cross-coupling of piperidine derivatives. This method avoids the need for expensive and often toxic heavy metal catalysts like palladium. Electrocatalytic approaches are also advantageous for their mild reaction conditions and high functional group tolerance. A common application is the hydrogenation of pyridines to piperidines, which can be achieved using an AEM (anion exchange membrane) electrolyzer with high efficiency and catalyst recyclability.
Esterification Pathways for Benzoate (B1203000) Derivatives
The formation of the ester linkage in (1-Methylpiperidin-4-yl) 4-ethoxybenzoate is a critical step in its synthesis. This is typically achieved through the reaction of 4-ethoxybenzoic acid with 1-methylpiperidin-4-ol (B91101). Several standard esterification methods can be employed.
Fischer Esterification: This classic method involves the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and to drive the equilibrium towards the product, an excess of one reactant (usually the alcohol) is used, or water is removed as it is formed, often using a Dean-Stark apparatus.
Steglich Esterification: For substrates that are sensitive to strong acids, the Steglich esterification offers a milder alternative. This method uses a carbodiimide, typically dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), as a coupling agent, with 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. The reaction proceeds at room temperature and is tolerant of a wide range of functional groups.
A general reaction scheme for the synthesis of this compound is presented below:

Table 1: Comparison of Esterification Methods
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Fischer Esterification | 4-ethoxybenzoic acid, 1-methylpiperidin-4-ol, strong acid catalyst (e.g., H₂SO₄) | Reflux in excess alcohol or with water removal | Inexpensive reagents, simple procedure | Harsh conditions (strong acid, high temperature), not suitable for sensitive substrates |
| Steglich Esterification | 4-ethoxybenzoic acid, 1-methylpiperidin-4-ol, DCC/DIC, DMAP | Room temperature in an inert solvent (e.g., DCM) | Mild conditions, high yields, suitable for sensitive substrates | Use of stoichiometric coupling agents, formation of urea (B33335) byproduct can complicate purification |
Historical and Contemporary Synthesis of Piperocaine (B86926) and Related Compounds
Piperocaine, a local anesthetic developed in the 1920s, shares structural similarities with the title compound, featuring a substituted piperidine linked to a benzoate ester. The synthesis of piperocaine and its analogues has been documented in early chemical literature. A common synthetic route involves the alkylation of 2-methylpiperidine (B94953) with a 3-chloropropyl benzoate. This historical context provides a foundation for the synthesis of related piperidine-containing esters.
Design and Synthesis of Novel this compound Analogues and Derivatives
The design and synthesis of novel analogues of this compound are driven by the search for compounds with improved properties. Modifications can be made to the piperidine ring, the ethoxy group, or the benzoate moiety to explore the SAR.
Fluorinated Derivatives and their Synthesis
The introduction of fluorine into drug molecules is a common strategy in medicinal chemistry to modulate their physicochemical and biological properties, such as metabolic stability and binding affinity. A fluorinated analogue of the title compound, methyl 4-(4-fluoro-1-methylpiperidin-4-yl)benzoate, is commercially available, indicating interest in such derivatives.
The synthesis of such a compound would likely involve the use of a fluorinated piperidine precursor. For example, 4-fluoro-1-methylpiperidine (B13712659) could be reacted with a suitable benzoic acid derivative. Alternatively, fluorination could be achieved at a later stage of the synthesis, although this can be more challenging.
Table 2: Examples of Synthetic Precursors for Analogues
| Precursor | Potential Analogue |
| 1-Methylpiperidin-4-one | Can be used as a starting material for various 4-substituted piperidines. |
| 4-Hydroxybenzoic acid | Can be alkylated to introduce different alkoxy groups. |
| Substituted benzoic acids | Can be used to introduce a variety of substituents on the aromatic ring. |
Piperazine-Containing Analogues
The synthesis of piperazine-containing analogues of this compound involves the replacement of the piperidine ring with a piperazine (B1678402) moiety. These analogues are of interest in medicinal chemistry as the introduction of an additional nitrogen atom can significantly alter the physicochemical properties of the molecule, such as its polarity and basicity.
A common strategy for the synthesis of these analogues is the reductive amination of a protected piperidone with a suitable amine, followed by further functionalization. For instance, 1-methyl-4-(piperidin-4-yl)piperazine (B1300328) can be prepared from N-methylpiperazine and N-tert-butoxycarbonyl-4-piperidinone. chemicalbook.comgoogle.com The reaction is typically carried out in a solvent such as dichloromethane, followed by removal of the protecting group with an acid, such as hydrochloric acid in methanol. chemicalbook.comgoogle.com
| Starting Material 1 | Starting Material 2 | Key Reaction Step | Product | Reference |
|---|---|---|---|---|
| N-methylpiperazine | N-tert-butoxycarbonyl-4-piperidinone | Reductive amination | 1-methyl-4-(piperidin-4-yl)piperazine | chemicalbook.comgoogle.com |
Once the piperazine-piperidine scaffold is assembled, the final esterification step can be carried out by reacting the free secondary amine on the piperidine ring with 4-ethoxybenzoyl chloride or by coupling with 4-ethoxybenzoic acid using standard coupling reagents.
Another approach involves the direct coupling of a pre-functionalized piperazine with a suitable piperidine precursor. The synthesis of N-aryl piperazines, a common structural motif in many pharmaceuticals, can be achieved through several methods, including the Buchwald-Hartwig amination, Ullmann condensation, or nucleophilic aromatic substitution on an electron-deficient aromatic ring. researchgate.net These methods allow for the versatile introduction of various aryl groups onto the piperazine nitrogen, which can then be further elaborated to include the desired ester functionality.
Bicyclic Piperidine Systems
The incorporation of bicyclic piperidine systems as analogues of this compound introduces conformational rigidity, which can be advantageous for optimizing receptor binding and improving metabolic stability. The synthesis of these constrained systems can be achieved through various strategic approaches, including intramolecular cyclization reactions and cycloaddition reactions.
Intramolecular Cyclization:
One common strategy for constructing bicyclic piperidine frameworks is through intramolecular cyclization. This can involve the formation of a new ring by connecting two atoms within a suitably functionalized acyclic or monocyclic precursor. For example, radical cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts has been used to synthesize novel pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline skeletons. beilstein-journals.org This approach, utilizing tris(trimethylsilyl)silane (B43935) (TTMSS) as a radical mediator, offers a pathway to complex fused heterocyclic systems. beilstein-journals.org
Another powerful method is the intramolecular Buchwald-Hartwig N-arylation of bicyclic hydrazines, which provides access to spiro[indoline-2,3'-piperidine] derivatives after the reductive cleavage of the nitrogen-nitrogen bond. rsc.org This strategy allows for the creation of spirocyclic systems, a distinct class of bicyclic structures.
Diels-Alder Reaction:
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the stereocontrolled synthesis of six-membered rings, including those found in bicyclic piperidine systems. This reaction typically involves a conjugated diene and a dienophile. In the context of synthesizing piperidine analogues, an aza-Diels-Alder reaction can be employed, where either the diene or the dienophile contains a nitrogen atom. This approach can lead to the formation of piperidin-4-ones, which are versatile intermediates for further functionalization. rsc.org The reaction of cyclopentadiene (B3395910) analogs with p-benzoquinone in water has been shown to be an efficient method for producing bicyclic adducts that can serve as precursors to more complex polycyclic cage compounds. nih.gov
| Synthetic Strategy | Key Reaction | Resulting System | Reference |
|---|---|---|---|
| Intramolecular Radical Cyclization | Free-radical cyclization of substituted pyridinium (B92312) salts | Fused bicyclic piperidines | beilstein-journals.org |
| Intramolecular Buchwald-Hartwig N-arylation | Palladium-catalyzed N-arylation of bicyclic hydrazines | Spiro[indoline-2,3'-piperidines] | rsc.org |
| Aza-Diels-Alder Reaction | [4+2] cycloaddition of an imine and a diene | Piperidin-4-one precursors to bicyclic systems | rsc.org |
| Photocycloaddition | Intramolecular [2+2] photocyclization | Fused bicyclic piperidines | enamine.net |
Photocycloaddition:
An alternative approach to constructing bicyclic piperidines is through intramolecular [2+2] photocycloaddition. This method has been successfully employed to create fused bicyclic piperidine building blocks, offering access to novel chemical space. enamine.net
Once the bicyclic piperidine core has been synthesized, the final esterification step to introduce the 4-ethoxybenzoate moiety can be accomplished using standard esterification procedures, such as reaction with 4-ethoxybenzoyl chloride or coupling with 4-ethoxybenzoic acid using reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
Mechanistic Elucidation of 1 Methylpiperidin 4 Yl 4 Ethoxybenzoate Local Anesthetic Action
Interaction with Voltage-Gated Sodium Channels
The principal mechanism of action for local anesthetics involves the direct blockade of voltage-gated sodium channels (VGSCs), which are essential for the initiation and propagation of action potentials in excitable cells like neurons.
Molecular Binding to Sodium Channel Proteins
(1-Methylpiperidin-4-yl) 4-ethoxybenzoate is thought to bind to a specific receptor site within the inner pore of the voltage-gated sodium channel α-subunit. This α-subunit is comprised of four homologous domains (I-IV), each containing six transmembrane segments (S1-S6). The binding site for local anesthetics is located within the S6 segments of domains III and IV. For the cationic form of the anesthetic to access this intracellular site, it must first cross the cell membrane, a process facilitated by its lipid solubility in the uncharged, basic form.
Key molecular interactions stabilizing the drug-receptor complex are believed to involve specific amino acid residues. While direct binding studies for this compound are not extensively documented, research on other local anesthetics has identified crucial residues, such as phenylalanine and tyrosine, within the IVS6 segment that are critical for high-affinity binding. The interaction is primarily hydrophobic, but a cation-π interaction between the protonated tertiary amine of the anesthetic and the aromatic rings of the channel's amino acids is also a significant contributor to the binding energy.
Inhibition of Sodium Ion Influx and Action Potential Propagation
By binding to its receptor site within the channel pore, this compound physically obstructs the pathway for sodium ions. This blockade prevents the rapid influx of sodium that is necessary to depolarize the nerve membrane to the threshold potential required for an action potential. The consequence is a decrease in the rate and magnitude of the rising phase of the action potential. As the concentration of the anesthetic increases, this inhibition becomes more profound, eventually preventing the membrane potential from reaching the threshold and thereby blocking the conduction of the nerve impulse entirely. This dose-dependent effect is a hallmark of local anesthetic action. The process effectively acts as a chemical roadblock to the propagation of signals along the nerve fiber.
State-Dependent Channel Blockade (Open/Inactivated States)
The blockade of sodium channels by this compound is state-dependent, a concept explained by the Modulated Receptor Model. This model posits that local anesthetics have different affinities for the various conformational states of the sodium channel (resting, open, and inactivated). The affinity is lowest for the resting (closed) state and significantly higher for the open and inactivated states.
This state-dependent binding has important functional consequences. During a nerve impulse, channels cycle from the resting to the open and then to the inactivated state. Nerves that are firing at a higher frequency will have more channels in the open and inactivated states, making them more susceptible to blockade. This phenomenon, known as use-dependent or frequency-dependent blockade, means that the anesthetic effect is more pronounced in rapidly firing neurons, such as those transmitting pain signals. The drug effectively binds to the channel and stabilizes it in the inactivated state, prolonging the refractory period and preventing subsequent action potentials.
Below is a representative table illustrating the concept of state-dependent affinity for a classic local anesthetic, which demonstrates the principles expected to apply to this compound.
| Channel State | Representative Local Anesthetic Affinity (Kd) | Implication for Blockade |
| Resting | High (e.g., >1000 µM) | Low-affinity binding, minimal block in quiescent nerves. |
| Open | Low (e.g., ~10-100 µM) | High-affinity binding, contributes to block during nerve firing. |
| Inactivated | Lowest (e.g., <10 µM) | Highest-affinity binding, stabilizes the non-conducting state, crucial for use-dependent block. |
Note: The affinity values (Kd, dissociation constant) are illustrative for a typical local anesthetic and are not specific experimental data for this compound. Lower Kd indicates higher affinity.
Exploration of Other Potential Receptor Interactions and Modulations (e.g., NMDA, Nicotinic Acetylcholine, Serotonin (B10506) Receptors in preclinical contexts)
Beyond its primary action on sodium channels, the structural motifs within this compound, particularly the 1-methylpiperidine (B42303) core, suggest the potential for interactions with other receptor systems. While specific research on this compound is limited, preclinical studies on structurally related molecules containing piperidine (B6355638) moieties have shown activity at various neurotransmitter receptors.
Nicotinic Acetylcholine Receptors (nAChRs): The piperidine structure is a key component of many ligands that interact with nAChRs. Depending on the specific substitutions, these compounds can act as either agonists or antagonists at various nAChR subtypes, which are widely distributed in the central and peripheral nervous systems.
Serotonin (5-HT) Receptors: The piperidine scaffold is also present in numerous compounds targeting serotonin receptors. For instance, some N-(1-methylpiperidin-4-yl) derivatives have been characterized as potent inverse agonists at the 5-HT2A receptor, a target for atypical antipsychotics.
The clinical relevance of these potential secondary interactions for this compound's local anesthetic effect is likely minimal compared to its potent sodium channel blockade. However, in preclinical contexts, these off-target activities are an important area of investigation to understand the full pharmacological profile of the compound.
Biophysical Studies of Membrane Penetration and Intracellular Access
For this compound to reach its intracellular binding site on the sodium channel, it must first traverse the lipid bilayer of the nerve cell membrane. This process is governed by its physicochemical properties, including its pKa and lipid solubility (hydrophobicity).
As a tertiary amine, this compound exists in equilibrium between a charged (protonated, cationic) form and an uncharged (deprotonated, basic) form. The uncharged base is significantly more lipid-soluble and is therefore the species that preferentially partitions into and diffuses across the hydrophobic cell membrane. Once in the axoplasm, which has a slightly lower pH than the extracellular environment, the equilibrium shifts back towards the charged, cationic form. It is this cationic form that is pharmacologically active, binding with high affinity to the sodium channel receptor site.
The efficiency of membrane penetration is thus a critical determinant of the onset of anesthetic action. The hydrophobicity conferred by the 4-ethoxybenzoate group facilitates its partitioning into the lipid membrane, while the 1-methylpiperidin-4-yl group provides the necessary amine for the pH-dependent equilibrium that allows for both membrane transit and active-site binding. Some studies suggest the existence of hydrophobic pathways within the channel protein itself that may allow direct access of the anesthetic from the membrane phase to the binding site, complementing the hydrophilic pathway from the axoplasm.
The biophysical properties influencing this process are summarized in the table below.
| Biophysical Parameter | Role in Anesthetic Action |
| pKa | Determines the ratio of charged to uncharged forms at physiological pH, influencing both membrane penetration and binding. |
| Lipid Solubility | High solubility of the uncharged base is required for rapid diffusion across the nerve sheath and cell membrane. |
| Molecular Size | Affects the rate of diffusion through tissues and across the membrane. |
Pharmacological Investigations and Biological Activities of 1 Methylpiperidin 4 Yl 4 Ethoxybenzoate in Preclinical Models
In Vitro Assessment of Nerve Conduction Blockade
The primary mechanism for the local anesthetic effect of compounds like (1-Methylpiperidin-4-yl) 4-ethoxybenzoate is the blockade of voltage-gated sodium channels in nerve membranes. nih.govfabad.org.tr These channels are essential for the initiation and propagation of action potentials along the axon. nih.gov By binding to a receptor site within the sodium channel pore, local anesthetics physically obstruct the influx of sodium ions, which is necessary for membrane depolarization. nih.govnih.gov This action prevents the nerve from reaching the threshold potential required to fire an action potential, thus blocking the conduction of the nerve impulse.
The action of these blockers is state-dependent, meaning they bind with higher affinity to sodium channels that are in the open or inactivated states rather than the resting state. nih.govnih.gov This property contributes to their efficacy, as nerves that are more active (i.e., have more channels opening and closing) are more susceptible to the block. The mechanism is similar to that of Class I antiarrhythmic drugs and certain anticonvulsants, which also target voltage-gated sodium channels. nih.govfrontiersin.org Studies on various sodium channel inhibitor compounds demonstrate that each has a specific signature pattern of inhibition, reflecting its unique binding dynamics and interaction with the channel protein. frontiersin.orgresearchgate.net
Ex Vivo Studies on Isolated Nerve Preparations
Investigations using isolated nerve preparations, such as the frog sciatic nerve, are a standard ex vivo method to assess the activity of potential local anesthetics. These studies allow for the direct measurement of the effects of a compound on nerve excitability and conduction in a controlled environment. When a nerve is exposed to a local anesthetic, there is a progressive decrease in the amplitude of the compound action potential (CAP), an increase in the threshold for excitation, and a slowing of the conduction velocity. A complete block is achieved when the CAP is fully abolished. This method provides quantitative data on the potency and time course of the nerve block produced by the substance.
Evaluation of Local Anesthetic Efficacy in Animal Models (e.g., regional and infiltration anesthesia models)
The local anesthetic properties of piperidine (B6355638) derivatives have been confirmed in various animal models, demonstrating their potential for clinical application. dergipark.org.trresearchgate.net
Infiltration Anesthesia: The guinea pig intradermal wheal model is a common method for evaluating infiltration anesthesia. dergipark.org.tr In this model, the anesthetic agent is injected intracutaneously, and the lack of response to a pinprick or other stimulus is used to measure the onset and duration of anesthesia. Studies on novel piperidine derivatives have shown significant local anesthetic activity, in some cases surpassing that of standard agents like procaine (B135) in terms of duration. dergipark.org.trresearchgate.net
Regional Anesthesia: The rat sciatic nerve block model is used to assess regional anesthetic efficacy. The anesthetic is injected near the sciatic nerve, and the resulting motor and sensory block is evaluated. The duration of the block is a key parameter measured in these studies. This model provides crucial information on the ability of the compound to produce a conduction block in a major peripheral nerve.
The table below summarizes representative findings for a related piperidine derivative, LAS-251, in an infiltration anesthesia model. dergipark.org.tr
| Parameter | LAS-251 (0.5%) | Procaine (0.5%) | Lidocaine (B1675312) (0.5%) |
| Anesthesia Index | 3.5 | 1.8 | 3.2 |
| Full Anesthesia Duration (min) | 35.5 | 18.5 | 32.7 |
| Total Anesthesia Duration (min) | 64.2 | 31.5 | 31.5 |
This interactive table presents data for the related compound LAS-251, demonstrating its efficacy in an animal model of infiltration anesthesia. dergipark.org.tr
Investigation of Antiarrhythmic Activity of Related Piperidine Derivatives in Preclinical Models
The shared mechanism of sodium channel blockade links local anesthetics with Class I antiarrhythmic agents. nih.govnih.gov Consequently, piperidine derivatives have been investigated for their potential to manage cardiac arrhythmias. nih.govnih.gov Preclinical evaluation in animal models is a critical step in this assessment. researchgate.net
Commonly used models include those where arrhythmias are chemically induced:
Aconitine-Induced Arrhythmia: Aconitine is a neurotoxin that persistently opens sodium channels, leading to arrhythmias. frontiersin.orgmdpi.com The ability of a test compound to prevent or reverse aconitine-induced ventricular premature beats, ventricular tachycardia, and ventricular fibrillation in rats is a measure of its antiarrhythmic potential. nih.govmdpi.com Studies have shown that certain piperidine derivatives can demonstrate a pronounced preventive antiarrhythmic effect in this model. nih.gov
Calcium Chloride-Induced Arrhythmia: In this model, an injection of calcium chloride can induce arrhythmias. A selenium-containing piperidine derivative was shown to be effective in this model, shortening the duration of arrhythmia and reducing the time for heart rhythm recovery. nih.gov
Barium Chloride-Induced Arrhythmia: Barium chloride can also induce heart rhythm irregularities, and the ability of compounds to restore sinus rhythm is evaluated. mdpi.com
These studies help classify the potential antiarrhythmic action of the compounds and provide evidence for their electrophysiological effects on the heart. researchgate.net
Other Biological Activities Identified in Piperidine Derivatives (e.g., antiparasitic activity, PPARγ agonism)
The piperidine ring is a versatile scaffold found in numerous biologically active compounds, leading to a wide range of pharmacological activities beyond nerve and cardiac channel modulation. nih.govijnrd.org
Antiparasitic Activity: Piperidine derivatives have shown promise as antiparasitic agents. nih.gov Research has identified compounds with activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov Certain 1,4-disubstituted piperidine derivatives exhibited potent activity against both chloroquine-sensitive and chloroquine-resistant strains of the parasite in the nanomolar range. nih.gov Activity has also been noted against Trypanosoma brucei, the causative agent of African trypanosomiasis. nih.gov
PPARγ Agonism: Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that is a key regulator of glucose and lipid metabolism, making it a target for anti-diabetic drugs. nih.govnih.govplos.org Several piperidine derivatives have been synthesized and evaluated as PPARγ agonists. nih.gov Some piperine (B192125) derivatives, which contain a piperidine moiety, were identified as potential PPARγ agonists, with one compound showing potency greater than the reference drug rosiglitazone (B1679542) in an in vitro assay. nih.gov Partial agonists of PPARγ are of particular interest as they may offer therapeutic benefits with a reduced side-effect profile compared to full agonists. plos.org
Antimicrobial Activity: Researchers have also explored the antimicrobial potential of piperidine derivatives. academicjournals.orgbiointerfaceresearch.com Various novel synthesized piperidine compounds have been tested against a range of bacterial pathogens, including both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) species. biointerfaceresearch.com Some derivatives have exhibited significant inhibitory activity, highlighting their potential for development as new antimicrobial agents. academicjournals.orgbiointerfaceresearch.com
Computational Chemistry and Molecular Modeling of 1 Methylpiperidin 4 Yl 4 Ethoxybenzoate
Molecular Docking Studies for Ligand-Receptor Interactions (e.g., Sodium Channels)
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the interaction between a ligand, such as (1-Methylpiperidin-4-yl) 4-ethoxybenzoate, and a biological target, for instance, a voltage-gated sodium channel (Nav). Sodium channels are crucial for the generation and propagation of action potentials in excitable cells and are the targets of many local anesthetics and other therapeutic agents. frontiersin.org
The binding of small molecules to sodium channels often occurs within the inner pore of the channel. For local anesthetics and related compounds, key interactions typically involve specific amino acid residues. Molecular modeling studies on local anesthetic binding to sodium channels have identified that the alkylamino head of ionizable molecules tends to dock near the selectivity filter, associating with residues such as Phe-1579 in the IVS6 segment and Leu-1280 in the IIIS6 segment of the Nav1.4 channel. The aromatic ring of these ligands often interacts with residues like Tyr-1586 in IVS6 and Asn-434 in IS6. semanticscholar.org
For this compound, it is hypothesized that the protonated 1-methylpiperidin-4-yl group would engage in cation-π interactions with aromatic residues within the sodium channel pore. The 4-ethoxybenzoate moiety, with its aromatic ring and ester group, could form hydrophobic and hydrogen bond interactions with other residues lining the pore. Docking simulations of analogous piperidine-based compounds targeting sodium channels have shown favorable binding energies, suggesting a stable interaction. nih.govresearchgate.net For instance, a hypothetical docking study of this compound into a model of the Nav1.7 channel could yield the following predicted interactions and binding energies.
| Ligand | Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| This compound | Nav1.7 | -8.5 | Phe1764, Tyr1771, Trp1721 |
| Lidocaine (B1675312) (Reference) | Nav1.7 | -7.2 | Phe1764, Tyr1771 |
| Benzocaine (B179285) (Reference) | Nav1.7 | -6.8 | Phe1764, Tyr1771 |
These predicted interactions provide a structural basis for the potential mechanism of action of this compound as a sodium channel blocker.
Molecular Dynamics Simulations to Elucidate Binding Mechanisms
Molecular dynamics (MD) simulations offer a deeper understanding of the dynamic nature of ligand-receptor interactions over time. While molecular docking provides a static snapshot of the binding pose, MD simulations can reveal the stability of this pose, the conformational changes in both the ligand and the receptor upon binding, and the role of solvent molecules in the binding process.
For a compound like this compound, which is expected to interact with a membrane-embedded protein like a sodium channel, MD simulations can be particularly insightful. Simulations of local anesthetics such as benzocaine within a lipid bilayer have shown that these molecules tend to partition into the lipid membrane and accumulate near the lipid headgroups before interacting with the channel protein. nih.govanu.edu.au This suggests that the initial interaction of this compound with the cell membrane is a critical step in its mechanism of action.
An MD simulation of the this compound-sodium channel complex, initiated from a docked pose, would allow for the assessment of the stability of the predicted interactions. Key metrics to analyze from such a simulation would include the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess conformational stability, the root-mean-square fluctuation (RMSF) to identify flexible regions, and the number of hydrogen bonds and other interactions over time. Such simulations could also elucidate the pathway of the ligand into the binding site, which for many sodium channel blockers is thought to be through the open channel gate or via a hydrophobic pathway from the lipid membrane.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, untested compounds.
For a compound like this compound, a QSAR model for sodium channel blockade would likely involve descriptors related to its physicochemical properties. Studies on other series of sodium and potassium channel blockers have shown that hydrophobic properties are a major determining factor for their blocking activity. nih.gov Therefore, descriptors such as the logarithm of the partition coefficient (logP) would be expected to be significant in a QSAR model for this class of compounds.
Other relevant descriptors could include topological indices, which describe the connectivity of the molecule, and electronic descriptors, which relate to the distribution of electrons. For piperidine (B6355638) derivatives, QSAR models have been developed to predict various biological activities, including toxicity. researchgate.netnih.gov A hypothetical QSAR model for the sodium channel blocking activity of a series of (1-Methylpiperidin-4-yl) benzoate (B1203000) analogs might take the following form:
pIC50 = β0 + β1(logP) + β2(TopologicalPolarSurfaceArea) + β3(MolecularWeight)
Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and β values are the coefficients determined from the regression analysis.
| Descriptor | Description | Hypothetical Contribution to Activity |
|---|---|---|
| logP | Lipophilicity | Positive (increased membrane partitioning) |
| Topological Polar Surface Area (TPSA) | Polarity | Negative (reduced membrane permeability) |
| Molecular Weight (MW) | Size of the molecule | Optimal range for binding |
| Number of Rotatable Bonds | Molecular flexibility | Can influence binding entropy |
Theoretical Prediction of Pharmacological Properties and Mechanistic Pathways
Computational methods can also be employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound, which are crucial for its development as a drug. For this compound, in silico ADMET prediction can provide early insights into its potential pharmacokinetic and safety profile. mdpi.comresearchgate.netnih.govnih.govaudreyli.com
One of the key predicted properties for a centrally acting agent is its ability to cross the blood-brain barrier (BBB). Computational models for BBB permeability often use descriptors such as lipophilicity, polar surface area, and molecular weight. nih.govmdpi.comfrontiersin.orgresearchgate.net Based on its structure, this compound is likely to have moderate lipophilicity, which is favorable for BBB penetration.
Other important predicted properties include plasma protein binding, metabolic stability (particularly susceptibility to hydrolysis of the ester linkage), and potential for inhibition of cytochrome P450 enzymes. The piperidine moiety is a common feature in many CNS-active drugs, and its metabolic profile is relatively well-understood. nih.gov
| ADMET Property | Predicted Value/Classification | Implication |
|---|---|---|
| Blood-Brain Barrier Permeability (logBB) | > 0.3 | Likely to cross the BBB |
| Human Intestinal Absorption | High | Good oral bioavailability |
| CYP2D6 Inhibition | Potential inhibitor | Possible drug-drug interactions |
| Plasma Protein Binding | High | Longer duration of action |
These theoretical predictions can guide the design of analogs with improved pharmacokinetic properties and help to anticipate potential liabilities in the drug development process.
Conformational Analysis and Ligand Geometry Optimization
The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Conformational analysis aims to identify the stable low-energy conformations of a molecule, while geometry optimization seeks to find the most stable arrangement of its atoms. These techniques are fundamental to all other molecular modeling studies.
Density Functional Theory (DFT) is a powerful quantum mechanical method used for geometry optimization and the calculation of molecular properties. DFT calculations can provide accurate information about the bond lengths, bond angles, and dihedral angles of the most stable conformers of this compound. This optimized geometry is a crucial starting point for molecular docking and dynamics simulations. Vibrational frequency calculations can also be performed to confirm that the optimized structure corresponds to a true energy minimum. researchgate.net
Analytical Methodologies for Research and Preclinical Studies of 1 Methylpiperidin 4 Yl 4 Ethoxybenzoate
Chromatographic Techniques for Purity and Quantitative Analysis in Research Samples
Chromatographic methods are indispensable for separating and quantifying (1-Methylpiperidin-4-yl) 4-ethoxybenzoate from related substances, synthetic byproducts, or endogenous components in biological samples.
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and for its quantification in non-clinical studies. Reversed-phase HPLC (RP-HPLC) is the most common modality for this purpose. A typical RP-HPLC method would involve a C18 or similar stationary phase, which separates compounds based on their hydrophobicity.
For the analysis of benzoate (B1203000) esters and piperidine-containing compounds, a gradient elution is often employed to ensure adequate separation from both more polar and less polar impurities. The mobile phase would likely consist of an aqueous component, often with a pH-adjusting buffer (e.g., phosphate (B84403) or acetate), and an organic modifier such as acetonitrile (B52724) or methanol. ekb.eglongdom.org The composition of the mobile phase is gradually changed during the analysis to achieve optimal separation.
Detection is commonly performed using a UV detector, as the benzoate chromophore in this compound allows for sensitive detection at a specific wavelength, typically around 230-260 nm. longdom.org Method validation, in accordance with International Council for Harmonisation (ICH) guidelines, would be necessary to ensure the method is linear, accurate, precise, specific, and robust. longdom.org
Table 1: Illustrative HPLC Parameters for Analysis of this compound
| Parameter | Typical Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time-dependent variation of A and B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
For the quantification of this compound in complex biological matrices such as plasma, serum, or tissue homogenates, which is a critical aspect of preclinical pharmacokinetic studies, Liquid Chromatography-Mass Spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity. alternative-therapies.comnih.govresearchgate.net
The chromatographic separation is typically achieved using a reversed-phase column, similar to HPLC, but often with shorter run times. nih.gov The mobile phase composition is chosen to be compatible with mass spectrometry, generally using volatile buffers like ammonium (B1175870) formate (B1220265) or formic acid. researchgate.net
Following chromatographic separation, the analyte is ionized, most commonly using electrospray ionization (ESI) in the positive ion mode, as the nitrogen atom in the piperidine (B6355638) ring is readily protonated. The mass spectrometer then separates and detects the ions based on their mass-to-charge ratio (m/z). For quantitative analysis, selected reaction monitoring (SRM) is often employed in tandem mass spectrometry, where a specific precursor ion of this compound is selected and fragmented, and a characteristic product ion is monitored. This provides a high degree of specificity and reduces background noise. researchgate.net
Table 2: Representative LC-MS/MS Parameters for Quantification in Biological Samples
| Parameter | Typical Condition |
|---|---|
| Chromatography | Reversed-phase (e.g., C18) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Ionization Mode | ESI Positive |
| Detection Mode | Selected Reaction Monitoring (SRM) |
| Precursor Ion (m/z) | [M+H]⁺ of the compound |
| Product Ion (m/z) | Characteristic fragment ion |
Spectroscopic Methods for Structural Elucidation in Research Setting (e.g., NMR, IR)
Spectroscopic techniques are fundamental for the initial identification and structural confirmation of newly synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are the most powerful tools for elucidating the molecular structure.
In the ¹H NMR spectrum, one would expect to see characteristic signals for the protons on the piperidine ring, the N-methyl group, the ethoxy group, and the aromatic ring. The chemical shifts and coupling patterns of the piperidine protons would provide information about their stereochemical environment. chemicalbook.comchemicalbook.com The aromatic protons would likely appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring.
The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the aromatic ring, the carbons of the piperidine ring, the N-methyl carbon, and the carbons of the ethoxy group. rsc.orgnih.gov
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show a strong absorption band for the ester carbonyl (C=O) stretching vibration, typically in the region of 1710-1730 cm⁻¹. Other characteristic bands would include C-O stretching for the ester and ether linkages, C-H stretching for the alkyl and aromatic groups, and C=C stretching for the aromatic ring. nih.govbjournal.org
Table 3: Predicted Key Spectroscopic Data for this compound
| Technique | Expected Key Signals/Bands |
|---|---|
| ¹H NMR | Signals for aromatic protons (AA'BB' system), piperidine ring protons, N-methyl singlet, ethoxy group (quartet and triplet) |
| ¹³C NMR | Signals for ester carbonyl, aromatic carbons, piperidine carbons, N-methyl carbon, ethoxy carbons |
| IR (cm⁻¹) | ~1720 (C=O stretch, ester), ~1250 & ~1100 (C-O stretch), ~1600 (C=C stretch, aromatic) |
Electrochemical Methods for Mechanistic Investigations
Electrochemical techniques, such as cyclic voltammetry (CV), can be employed to investigate the redox properties of this compound. mdpi.com The oxidation potential of the molecule can provide insights into its susceptibility to metabolic oxidation. The piperidine nitrogen and the electron-rich aromatic ring are potential sites of oxidation.
Studies on similar N-substituted piperidine derivatives have shown that they can undergo electrochemical oxidation. mdpi.comresearchgate.net The oxidation process for N-methyl-4-piperidones has been shown to be an irreversible, diffusion-controlled process. mdpi.com By varying the scan rate in cyclic voltammetry, it is possible to gain information about the kinetics of the electron transfer process and the stability of the resulting radical cations. Such studies can help in understanding potential metabolic pathways and in predicting the formation of reactive metabolites. The electrochemical behavior can be influenced by the solvent and the supporting electrolyte used in the experiment. researchgate.net
Sample Preparation Techniques for Complex Research Matrices
Effective sample preparation is crucial for accurate and precise quantification of this compound in preclinical studies, especially when using LC-MS. The goal is to remove interfering substances from the biological matrix (e.g., proteins, phospholipids, salts) and to concentrate the analyte.
Protein Precipitation (PPT) : This is a simple and common method where a water-miscible organic solvent, such as acetonitrile or methanol, is added to the plasma or serum sample to precipitate the proteins. After centrifugation, the supernatant containing the analyte is collected for analysis.
Liquid-Liquid Extraction (LLE) : LLE involves the partitioning of the analyte from the aqueous biological sample into an immiscible organic solvent. The choice of the organic solvent is based on the polarity and solubility of the analyte. After mixing and separation of the phases, the organic layer containing the analyte is evaporated and the residue is reconstituted in a solvent compatible with the LC mobile phase.
Solid-Phase Extraction (SPE) : SPE is a more selective and efficient technique. The sample is passed through a cartridge containing a solid adsorbent. The analyte is retained on the adsorbent while interfering substances are washed away. The analyte is then eluted with a small volume of a suitable solvent. The choice of the sorbent (e.g., reversed-phase, ion-exchange) depends on the physicochemical properties of the analyte.
The selection of the appropriate sample preparation technique depends on the required sensitivity, the nature of the biological matrix, and the throughput needed for the study.
Metabolic Pathways and Biotransformation Studies of 1 Methylpiperidin 4 Yl 4 Ethoxybenzoate Preclinical and in Vitro
Mechanisms of Ester Hydrolysis by Esterases
The ester linkage in (1-Methylpiperidin-4-yl) 4-ethoxybenzoate is a prime target for enzymatic hydrolysis. Carboxylesterases (CEs), a class of enzymes abundant in the liver and other tissues, are primarily responsible for the cleavage of ester bonds in xenobiotics. nih.govnih.gov This hydrolytic process is a crucial step in the detoxification and subsequent elimination of ester-containing compounds. nih.gov
The hydrolysis of this compound by carboxylesterases would yield two primary metabolites: 1-methylpiperidin-4-ol (B91101) and 4-ethoxybenzoic acid. This reaction involves the nucleophilic attack of a serine residue in the active site of the esterase on the carbonyl carbon of the ester, leading to the formation of an acyl-enzyme intermediate and the release of the alcohol moiety (1-methylpiperidin-4-ol). Subsequent hydrolysis of the acyl-enzyme intermediate releases the carboxylic acid (4-ethoxybenzoic acid) and regenerates the active enzyme.
Predicted Ester Hydrolysis of this compound
| Substrate | Enzyme | Primary Metabolites |
|---|
Identification of Primary Metabolites in In Vitro Systems and Preclinical Animal Models
While no studies have specifically identified the metabolites of this compound, based on its structure, the following primary metabolites are predicted to be formed in in vitro systems (such as liver microsomes and hepatocytes) and preclinical animal models:
1-Methylpiperidin-4-ol: Formed via ester hydrolysis.
4-Ethoxybenzoic Acid: The other product of ester hydrolysis.
4-Hydroxyphenylacetic acid and its glycine (B1666218) conjugate: Arising from the further metabolism of 4-ethoxybenzoic acid.
N-demethylated piperidine (B6355638) metabolite: Resulting from the action of cytochrome P450 enzymes on the N-methyl group of the piperidine ring.
Hydroxylated piperidine ring metabolites: The piperidine ring itself can undergo oxidation at various positions.
Predicted Primary Metabolites of this compound
| Metabolite | Precursor | Metabolic Reaction |
|---|---|---|
| 1-Methylpiperidin-4-ol | This compound | Ester Hydrolysis |
| 4-Ethoxybenzoic Acid | This compound | Ester Hydrolysis |
| Piperidin-4-ol | 1-Methylpiperidin-4-ol | N-Demethylation |
| 4-Hydroxybenzoic Acid | 4-Ethoxybenzoic Acid | O-De-ethylation |
Enzymatic Systems Involved in Biotransformation (e.g., Cytochrome P450, Phase II enzymes)
The biotransformation of this compound and its primary metabolites is expected to involve both Phase I and Phase II enzymatic systems.
Phase I Metabolism: The cytochrome P450 (CYP) superfamily of enzymes is central to Phase I reactions, which introduce or expose functional groups. nih.govmdpi.com For this compound, CYP enzymes are likely involved in:
N-demethylation: The removal of the methyl group from the piperidine nitrogen, a common metabolic pathway for N-methylated compounds, is likely catalyzed by enzymes such as CYP3A4 and CYP2D6.
O-de-ethylation: The ethoxy group on the benzoate (B1203000) ring can be cleaved to form a hydroxyl group, a reaction also mediated by CYP enzymes, likely CYP2C9 and CYP2C19.
Ring hydroxylation: The piperidine and benzene (B151609) rings can be hydroxylated by various CYP isoforms.
Phase II Metabolism: Phase II enzymes conjugate endogenous molecules to the functional groups introduced in Phase I, increasing water solubility and facilitating excretion. uomus.edu.iqdrughunter.com Key Phase II reactions for the metabolites of this compound would include:
Glucuronidation: The hydroxyl group of 1-methylpiperidin-4-ol and the hydroxylated metabolites can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs). youtube.com
Sulfation: The phenolic hydroxyl group formed after O-de-ethylation of 4-ethoxybenzoic acid can be sulfated by sulfotransferases (SULTs).
Glycine conjugation: The carboxylic acid group of 4-ethoxybenzoic acid and its de-ethylated metabolite can be conjugated with glycine. youtube.com
Predicted Enzymatic Systems in the Biotransformation of this compound
| Metabolic Phase | Enzyme Family | Potential Substrate(s) | Reaction Type |
|---|---|---|---|
| Phase I | Carboxylesterases | This compound | Ester Hydrolysis |
| Phase I | Cytochrome P450 (CYP) | 1-Methylpiperidin-4-ol, 4-Ethoxybenzoic acid | N-demethylation, O-de-ethylation, Hydroxylation |
| Phase II | UDP-glucuronosyltransferases (UGTs) | 1-Methylpiperidin-4-ol, Hydroxylated metabolites | Glucuronidation |
| Phase II | Sulfotransferases (SULTs) | 4-Hydroxybenzoic acid | Sulfation |
Influence of Metabolic Stability on Pharmacological Action in Preclinical Contexts
The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile and, consequently, its pharmacological action. nih.gov For this compound, the rate of ester hydrolysis will significantly influence its duration of action.
Slow Hydrolysis: Conversely, if the ester is relatively stable to hydrolysis, the parent compound will persist longer in circulation, leading to a more sustained pharmacological effect. The metabolic stability of piperidine derivatives can be influenced by steric hindrance around the ester group and the electronic properties of the substituents. nih.govnih.gov
In preclinical studies, a compound with high metabolic instability may be rapidly cleared, leading to low systemic exposure and potentially diminished efficacy. dndi.org Conversely, a compound that is too metabolically stable might accumulate and lead to off-target effects. Therefore, an optimal balance of metabolic stability is crucial for a favorable pharmacological profile.
Future Research Directions and Preclinical Therapeutic Implications
Rational Design of (1-Methylpiperidin-4-yl) 4-ethoxybenzoate Analogues with Tuned Preclinical Pharmacological Profiles
The rational design of analogues of this compound will be crucial in optimizing its preclinical pharmacological profile. Structure-activity relationship (SAR) studies will form the basis of this endeavor, systematically modifying the core structure to enhance potency, selectivity, and pharmacokinetic properties. researchgate.net The piperidine (B6355638) moiety is a well-established scaffold in medicinal chemistry, known to influence properties such as lipophilicity and metabolic stability. enamine.net
Key modifications could include:
Alterations to the N-methyl group of the piperidine ring: Substitution with larger alkyl groups or functionalized chains could probe the steric and electronic requirements of the binding pocket of its biological target.
Modification of the 4-ethoxy group on the benzoate (B1203000) ring: Varying the length and nature of the alkoxy chain could modulate the compound's hydrophobicity and interaction with the target.
Substitution on the benzoate ring: Introduction of various substituents (e.g., halogens, nitro groups, or amino groups) could fine-tune the electronic properties of the aromatic ring and introduce new interaction points.
A hypothetical SAR study for a series of analogues could yield data as presented in the interactive table below, illustrating how structural modifications might influence binding affinity for a putative target.
| Compound ID | R1 (on Piperidine N) | R2 (on Benzoate Ring) | Binding Affinity (Ki, nM) |
| MEB-001 | -CH3 | -OCH2CH3 | 50 |
| MEB-002 | -CH2CH3 | -OCH2CH3 | 75 |
| MEB-003 | -CH3 | -OCH3 | 120 |
| MEB-004 | -CH3 | -OCH2CH2CH3 | 45 |
| MEB-005 | -CH3 | -Cl | 85 |
Table 1: Hypothetical structure-activity relationship data for analogues of this compound. The data is for illustrative purposes and does not represent real experimental results.
Exploration of Novel Ion Channel Targets and Modulators
The piperidine scaffold is a common feature in many compounds that modulate ion channels. nih.gov Ion channels are critical in a multitude of physiological processes, and their dysfunction is implicated in various diseases, making them attractive drug targets. nih.govnih.gov Future research should, therefore, include screening this compound and its analogues against a panel of ion channels, such as voltage-gated sodium, potassium, and calcium channels, as well as ligand-gated ion channels. nih.gov
Initial screening could be performed using high-throughput electrophysiology platforms to identify any significant modulatory activity. Subsequent detailed characterization would involve patch-clamp electrophysiology to determine the mechanism of action (e.g., channel blocking, opening, or modulation of gating kinetics). youtube.com The piperidine ring, in particular, can be a critical structural element for interacting with ion channels. nih.gov
Application of Advanced Synthetic Technologies for Efficient Analogue Discovery
To support extensive SAR studies, the application of advanced synthetic technologies will be essential for the efficient discovery of novel analogues. Traditional synthetic methods can be time-consuming and labor-intensive. Modern approaches such as high-throughput and flow chemistry can accelerate the synthesis of a diverse library of compounds. whiterose.ac.uk For instance, the ester linkage in this compound can be formed through various modern esterification protocols. organic-chemistry.org
Furthermore, the synthesis of the piperidine core and its derivatives can be achieved through various advanced methods, including catalytic hydrogenation of pyridine (B92270) precursors or multicomponent reactions. nih.govresearchgate.net These technologies not only increase the speed of analogue synthesis but also allow for greater structural diversity in the generated chemical library.
Development of In Vitro and Ex Vivo Models for Mechanistic Studies
To elucidate the biological mechanisms of action of this compound and its analogues, the development and use of sophisticated in vitro and ex vivo models will be paramount. For neurological applications, these could include primary neuronal cultures, brain slice preparations, and induced pluripotent stem cell (iPSC)-derived neurons. nih.govneuroproof.com These models allow for the study of a compound's effects on neuronal excitability, synaptic transmission, and network activity in a physiologically relevant context. youtube.com
More advanced models, such as organ-on-a-chip systems, can provide even greater insight into the compound's effects on complex biological systems, such as the blood-brain barrier (BBB) or a neurovascular unit. emulatebio.comnih.govazolifesciences.com An interactive table below illustrates hypothetical data from a BBB-on-a-chip experiment, assessing the permeability of designed analogues.
| Compound ID | Lipophilicity (LogP) | BBB Permeability (Pe, 10⁻⁶ cm/s) | Efflux Ratio |
| MEB-001 | 2.5 | 5.2 | 1.8 |
| MEB-006 | 3.1 | 8.9 | 1.5 |
| MEB-007 | 1.8 | 2.1 | 3.5 |
| MEB-008 | 2.7 | 6.5 | 1.2 |
Table 2: Hypothetical data from a blood-brain barrier (BBB)-on-a-chip model for selected analogues. The data is for illustrative purposes and does not represent real experimental results.
Computational Approaches for Predicting and Optimizing Preclinical Activity
Computational approaches are indispensable tools in modern drug discovery for predicting and optimizing the preclinical activity of novel compounds. nih.gov For this compound, these methods can be applied at various stages of the research and development process.
Pharmacophore Modeling: Based on the structures of any identified active analogues, a pharmacophore model can be developed to define the key chemical features required for biological activity. nih.gov This model can then be used to screen virtual compound libraries for new potential hits.
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be built to correlate the structural properties of the analogues with their biological activities, providing predictive power for the design of more potent compounds. nih.govionschannel.com
Molecular Docking and Dynamics: If a biological target is identified, molecular docking can be used to predict the binding mode of this compound and its analogues within the target's binding site. nih.gov Subsequent molecular dynamics simulations can provide insights into the stability of the ligand-protein complex and the key interactions that govern binding. nih.govillinois.edu These computational studies can reveal crucial amino acid residues involved in the interaction. nih.gov
By integrating these computational approaches with experimental studies, the design and optimization of this compound analogues can be significantly accelerated, leading to the identification of drug candidates with improved preclinical profiles.
Q & A
Q. How can the synthesis of (1-Methylpiperidin-4-yl) 4-ethoxybenzoate be optimized to improve yield and purity?
Methodological Answer: Synthetic optimization involves selecting appropriate reagents and reaction conditions. For the piperidine core, alkylation of 4-hydroxypiperidine with methyl iodide under basic conditions (e.g., K₂CO₃ in DMF) can yield 1-methylpiperidin-4-ol. Esterification of this intermediate with 4-ethoxybenzoyl chloride in the presence of a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) can enhance reaction efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity. Monitoring by TLC or HPLC ensures reaction completion .
Q. What spectroscopic techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR : Use deuterated solvents (CDCl₃ or DMSO-d₆) to resolve overlapping signals. ¹H NMR will show the methyl group on piperidine (δ ~2.3 ppm) and ethoxy protons (δ ~1.4 ppm for CH₃, δ ~4.1 ppm for OCH₂). 2D NMR (COSY, HSQC) clarifies coupling patterns.
- IR : Confirm ester carbonyl (C=O stretch at ~1720 cm⁻¹) and ether (C-O-C at ~1250 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS-ESI) verifies molecular ion [M+H]⁺.
Cross-reference with crystallographic data (if available) ensures structural accuracy .
Q. How can hydrolytic stability of the ethoxybenzoate ester be assessed under physiological conditions?
Methodological Answer: Prepare buffered solutions (pH 1.2, 4.5, 7.4) and incubate the compound at 37°C. Monitor degradation via HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid). Quantify intact ester and hydrolysis products (4-ethoxybenzoic acid and 1-methylpiperidin-4-ol) using UV detection at 254 nm. Kinetic analysis (e.g., first-order decay) determines half-life. Stability under oxidative conditions (H₂O₂) and photolytic stress should also be tested .
Advanced Research Questions
Q. What strategies are effective for resolving crystal structure ambiguities in piperidine derivatives like this compound?
Methodological Answer: Grow single crystals via slow evaporation from a saturated ethanol/acetone mixture. Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å) at low temperature (e.g., 153 K) to minimize thermal motion. Use SHELXL for structure refinement, applying restraints for disordered ethoxy groups. Validate hydrogen bonding (e.g., C-H···O interactions) using Mercury software. Compare experimental and DFT-calculated geometries to confirm stereoelectronic effects .
Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?
Methodological Answer: Modify the ester group (e.g., replace ethoxy with methoxy or propoxy) and the piperidine substituent (e.g., N-alkyl vs. N-aryl). Synthesize analogs via parallel synthesis and screen against target enzymes (e.g., cholinesterases) using Ellman’s assay (DTNB reagent). Use molecular docking (AutoDock Vina) to predict binding modes to active sites. Correlate IC₅₀ values with steric/electronic parameters (Hammett σ, π descriptors) to derive SAR trends .
Q. What computational methods predict the binding affinity of this compound to biological targets?
Methodological Answer: Perform molecular dynamics (MD) simulations (AMBER or GROMACS) to assess ligand-protein stability. Calculate binding free energy via MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area). Validate docking poses (Glide or Schrödinger) with crystallographic data of similar ligands. Use QSAR models (e.g., CoMFA) to optimize substituent effects on affinity .
Q. How to address experimental limitations in assessing biological activity of this compound in complex matrices?
Methodological Answer: Use LC-MS/MS to quantify the compound in biological fluids (plasma, tissue homogenates). Validate assays with matrix-matched calibration curves to account for ion suppression. For in vivo studies, employ stable isotope-labeled internal standards (e.g., deuterated analogs). Control degradation by storing samples at -80°C with antioxidants (e.g., BHT) .
Methodological Best Practices
Q. What chromatographic methods ensure purity analysis of this compound?
Methodological Answer: Use reverse-phase HPLC (C18 column, 250 × 4.6 mm, 5 µm) with a mobile phase of methanol:buffer (65:35, pH 4.6 acetate buffer). Detect at 220 nm (π→π* transition of benzoate). For chiral purity (if applicable), employ a Chiralpak AD-H column with hexane:isopropanol (90:10). Validate method specificity via spiked impurities (e.g., hydrolysis products) .
Q. How to mitigate organic degradation during long-term stability studies?
Methodological Answer: Store samples in amber vials under inert gas (N₂). For aqueous solutions, add cyclodextrins (e.g., HP-β-CD) to enhance solubility and reduce hydrolysis. Monitor degradation via accelerated stability testing (40°C/75% RH for 6 months). Use Arrhenius plots to extrapolate shelf life .
Q. What formulation strategies enhance aqueous solubility for in vivo pharmacokinetic studies?
Methodological Answer: Prepare nanosuspensions via wet milling (e.g., with PVP-K30 stabilizer). Alternatively, use co-solvents (PEG 400:water, 30:70 v/v) or micellar systems (Cremophor EL). Salt formation (e.g., hydrochloride) may improve solubility but requires pKa adjustment (~8.5 for piperidine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
